
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester is a chemical compound with the CAS Number: 2377605-95-1. It has a molecular weight of 333.22 and its IUPAC name is 1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole . It is used as a pharmaceutical intermediate .
Chemical Reactions Analysis
Pinacol boronic esters are known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用
Synthesis and Polymerization
- Boronic Acid Ester Synthesis : Boronic acids and esters are pivotal in synthetic organic chemistry, particularly in Suzuki coupling reactions, a cornerstone method for forming carbon-carbon bonds. Research by Mandolesi et al. (2002) demonstrates the synthesis of benzene- and pyridinediboronic acids from organotin compounds, highlighting the versatility of boronic esters in cross-coupling reactions (Mandolesi et al., 2002). Similarly, Nojima et al. (2016) discuss the synthesis of π-conjugated polymers with boronic acid (ester) moieties, underscoring the role of boronic esters in polymer chemistry (Nojima et al., 2016).
Catalysis and Coupling Reactions
- Cross-Coupling Reactions : Ishiyama et al. (1996) report on the palladium-catalyzed cross-coupling reactions of bis(boryl)-alkenes with organic halides to afford pinacol esters of boronic acids, highlighting the utility of boronic esters in facilitating diverse organic transformations (Ishiyama et al., 1996). This is further supported by research on the Suzuki-Miyaura coupling polymerization, which leverages boronic acid (ester) moieties for the synthesis of high-molecular-weight π-conjugated polymers (Nojima et al., 2016).
Analytical and Material Science Applications
- Analytical Challenges and Solutions : The analysis of highly reactive pinacolboronate esters poses significant analytical challenges due to their propensity for hydrolysis. Zhong et al. (2012) discuss strategies to overcome these challenges, emphasizing the importance of boronic esters in the synthesis of complex molecules and the necessity for precise analytical methods to assess their purity (Zhong et al., 2012).
Safety and Hazards
The safety signal word for this compound is “Warning”. Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330. Hazard statements include H302-H315-H319 . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .
作用機序
Target of Action
Boronic acids and their derivatives are generally known to be used in metal-catalyzed carbon-carbon bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The 1-(Benzenesulfonyl)pyrrole-2-boronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, the boronic acid or its derivative (the nucleophile) is transferred from boron to a transition metal, such as palladium .
Biochemical Pathways
The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the action of This compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as the pH of the environment . For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step in their reactivity, is considerably accelerated at physiological pH .
特性
IUPAC Name |
1-(benzenesulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4S/c1-15(2)16(3,4)22-17(21-15)14-11-8-12-18(14)23(19,20)13-9-6-5-7-10-13/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJEWBKHTYGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

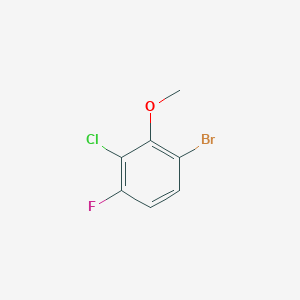
![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)
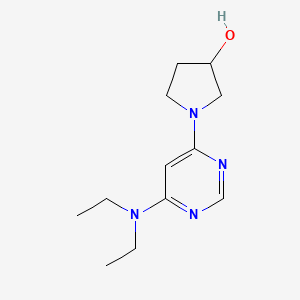
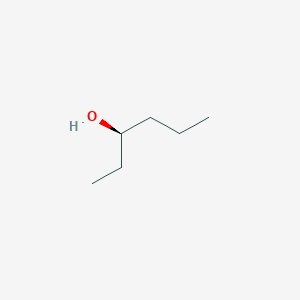
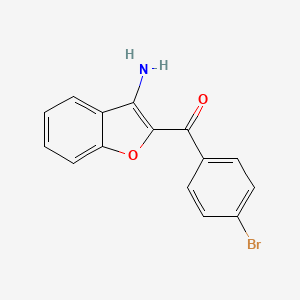
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
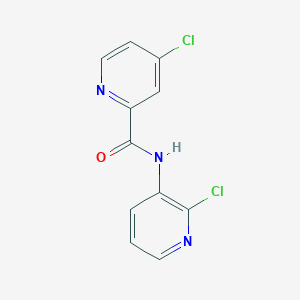
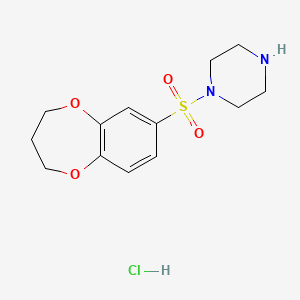

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)